molecular formula Anhydrous:C4H6O4Ca<br>C4H6O4.Ca<br>(CH3OO)2Ca<br>Ca(C2H3O2)2<br>C4H6CaO4 B1195843 Calcium acetate CAS No. 62-54-4

Calcium acetate

Cat. No. B1195843
CAS RN: 62-54-4
M. Wt: 158.17 g/mol
InChI Key: VSGNNIFQASZAOI-UHFFFAOYSA-L
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Patent
US09115047B2

Procedure details

Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:4])=[O:3].[OH-:5].[Ca+2:6].[OH-]>C(O)(=O)C>[C:2]([O-:5])(=[O:3])[CH3:4].[Ca+2:6].[C:2]([O-:5])(=[O:3])[CH3:4] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09115047B2

Procedure details

Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:4])=[O:3].[OH-:5].[Ca+2:6].[OH-]>C(O)(=O)C>[C:2]([O-:5])(=[O:3])[CH3:4].[Ca+2:6].[C:2]([O-:5])(=[O:3])[CH3:4] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.